Kaliumsalz von 4-Nitrophenyl-sulfat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

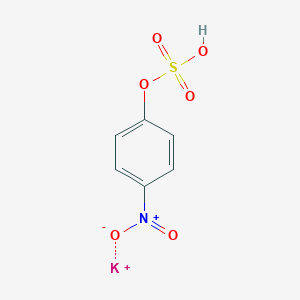

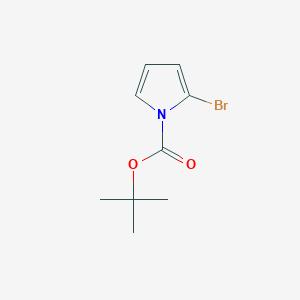

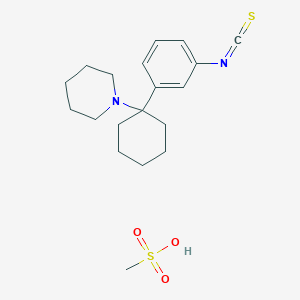

Potassium 4-nitrophenyl sulfate, also known as Potassium 4-nitrophenyl sulfate, is a useful research compound. Its molecular formula is C6H5KNO6S and its molecular weight is 258.27 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 4-nitrophenyl sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 4-nitrophenyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-nitrophenyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Substrat zur Messung der Arylsulfatase-Aktivität

Kaliumsalz von 4-Nitrophenyl-sulfat wird als Substrat verwendet, um die Arylsulfatase-Aktivität in zellfreiem Coelom-Flüssigkeit zu messen . Arylsulfatase ist ein Enzym, das die Hydrolyse von Sulfatestern katalysiert, und seine Aktivität kann durch die Überwachung der Freisetzung von 4-Nitrophenol aus dem Substrat quantifiziert werden .

Substrat für p-Nitrophenyl-Glykosid-basierte Enzymassays

Diese Verbindung wird auch als Substrat für p-Nitrophenyl-Glykosid-basierte Enzymassays verwendet . Diese Assays werden häufig verwendet, um die Aktivität von Glykosidhydrolasen zu messen, einer Klasse von Enzymen, die glykosidische Bindungen spalten .

Inhibitor von Arylsulfatase

This compound kann verwendet werden, um Arylsulfatase zu hemmen . Dies kann in Studien nützlich sein, die die Rolle dieses Enzyms in verschiedenen biologischen Prozessen untersuchen .

Anorganisches Analogon von organischem Arylester-Sulfat

Es wird als ein anorganisches Analogon von organischem Arylester-Sulfat verwendet . Dies kann in Studien nützlich sein, die die Eigenschaften und die Reaktivität dieser Arten von Verbindungen untersuchen .

Wirkmechanismus

Target of Action

Potassium 4-nitrophenyl sulfate primarily targets arylsulfatase , an enzyme that catalyzes the hydrolysis of sulfate esters . This enzyme plays a crucial role in the metabolism of sulfate compounds in the body.

Mode of Action

Potassium 4-nitrophenyl sulfate acts as a substrate for arylsulfatase . The enzyme cleaves the sulfate group from the compound, resulting in the release of 4-nitrophenol . This interaction allows the enzyme’s activity to be measured based on the amount of 4-nitrophenol produced.

Biochemical Pathways

The primary biochemical pathway affected by potassium 4-nitrophenyl sulfate is the sulfate metabolism pathway . By serving as a substrate for arylsulfatase, it participates in the breakdown of sulfate esters. The downstream effects of this process include the production of 4-nitrophenol, which can be further metabolized or excreted from the body.

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body The compound’s metabolism involves its breakdown by arylsulfatase, and the resulting 4-nitrophenol can be further metabolized or excreted

Result of Action

The action of potassium 4-nitrophenyl sulfate results in the production of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of arylsulfatase activity . Therefore, potassium 4-nitrophenyl sulfate is often used in biochemical assays to measure the activity of this enzyme .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 4-nitrophenyl sulfate involves the reaction of 4-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide.", "Starting Materials": [ "4-nitrophenol", "Sulfuric acid", "Potassium hydroxide" ], "Reaction": [ "Add 4-nitrophenol to a reaction vessel", "Add sulfuric acid to the reaction vessel and stir at room temperature for several hours", "Heat the reaction mixture to 80-90°C and stir for several more hours", "Cool the reaction mixture and slowly add potassium hydroxide until the pH reaches 7-8", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum" ] } | |

CAS-Nummer |

6217-68-1 |

Molekularformel |

C6H5KNO6S |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

potassium;(4-nitrophenyl) sulfate |

InChI |

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12); |

InChI-Schlüssel |

WXDJXGAGFWEHIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[K] |

| 6217-68-1 | |

Verwandte CAS-Nummern |

1080-04-2 (Parent) |

Synonyme |

p-Nitrophenyl Sulfate Potassium Salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Potassium 4-nitrophenyl sulfate in studying enzyme activity?

A1: Potassium 4-nitrophenyl sulfate (pNPS) serves as a model substrate for investigating the activity of arylsulfatase enzymes []. These enzymes play a crucial role in the breakdown of organic sulfur compounds, releasing inorganic sulfate. pNPS's structure allows for easy monitoring of the enzymatic reaction. When arylsulfatase cleaves the sulfate group from pNPS, it releases p-nitrophenol, a yellow-colored compound. This color change allows researchers to easily quantify the enzyme's activity. []

Q2: What are the optimal conditions for arylsulfatase activity when using Potassium 4-nitrophenyl sulfate as a substrate?

A2: Research indicates that the arylsulfatase enzyme (EC 3.1.6.1) from Aerobacter aerogenes exhibits optimal activity under specific conditions when using pNPS as a substrate []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)